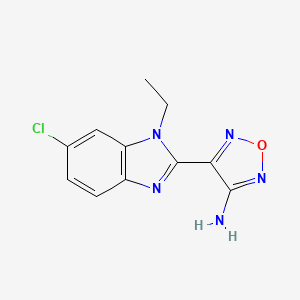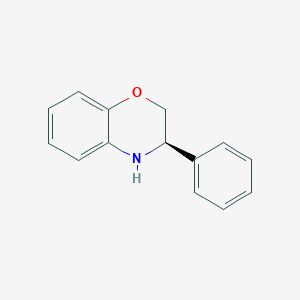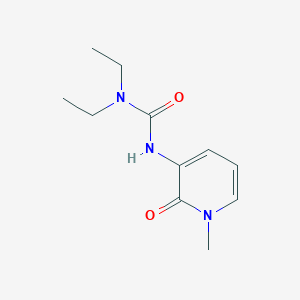
2-(2-Hydroxy-2-methylpropyl)sulfanylbenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Hydroxy-2-methylpropyl)sulfanylbenzonitrile is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as HMSB and is a sulfur-containing compound that belongs to the class of benzene derivatives. HMSB has been used in various studies to investigate its potential as a therapeutic agent for different diseases. In
作用机制
The mechanism of action of HMSB is complex and involves multiple pathways. In cancer cells, HMSB induces apoptosis by activating caspase-3 and caspase-9, which are essential enzymes involved in programmed cell death. HMSB also suppresses angiogenesis by inhibiting the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). In inflammation, HMSB inhibits the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), by suppressing the activation of nuclear factor-kappa B (NF-κB). In neurodegenerative disorders, HMSB protects neurons from oxidative stress by increasing the expression of antioxidant enzymes and reducing the production of reactive oxygen species (ROS).
Biochemical and Physiological Effects:
HMSB has been shown to have various biochemical and physiological effects in different studies. In cancer cells, HMSB inhibits cell proliferation and induces apoptosis. In inflammation, HMSB reduces the production of pro-inflammatory cytokines and suppresses inflammation. In neurodegenerative disorders, HMSB protects neurons from oxidative stress and improves cognitive function.
实验室实验的优点和局限性
HMSB has several advantages for lab experiments, including its relatively simple synthesis method, low toxicity, and stability. However, the limitations of HMSB include its limited solubility in water and its potential for oxidation in the presence of air. These limitations can be overcome by using appropriate solvents and storage conditions.
未来方向
There are several future directions for HMSB research, including investigating its potential as a therapeutic agent for other diseases, optimizing its synthesis method, and developing more efficient delivery systems. Further studies are also needed to elucidate the mechanisms of action of HMSB and to identify potential drug targets. Additionally, the potential side effects and toxicity of HMSB need to be investigated to ensure its safety for clinical use.
Conclusion:
In conclusion, HMSB is a sulfur-containing compound that has gained significant attention in scientific research due to its unique properties. It has been investigated for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. HMSB has several advantages for lab experiments, including its simple synthesis method and low toxicity. However, further studies are needed to elucidate its mechanisms of action and to identify potential drug targets. Overall, HMSB has the potential to be a valuable therapeutic agent for various diseases and warrants further investigation.
合成方法
The synthesis of HMSB involves the reaction of 2-hydroxy-2-methylpropanenitrile with thiourea in the presence of a base catalyst. The reaction yields HMSB, which is a white crystalline solid with a melting point of 96-98°C. The synthesis method is relatively simple and has been optimized for large-scale production.
科学研究应用
HMSB has been investigated for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, HMSB has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. Inflammation studies have shown that HMSB can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, HMSB has been shown to protect neurons from oxidative stress and improve cognitive function.
属性
IUPAC Name |
2-(2-hydroxy-2-methylpropyl)sulfanylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c1-11(2,13)8-14-10-6-4-3-5-9(10)7-12/h3-6,13H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJRGZYYWLNVTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CSC1=CC=CC=C1C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxy-2-methylpropyl)sulfanylbenzonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B7591019.png)


![3-(2-methylpropyl)-N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]morpholine-4-carboxamide](/img/structure/B7591050.png)
![N-[2-(oxolan-2-yl)ethyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-1-carboxamide](/img/structure/B7591052.png)
![N-[2-(oxolan-2-yl)ethyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7591054.png)

![N-[4-(5-propan-2-yl-1,3-oxazol-2-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7591076.png)
![N-(4-fluoro-3-methylphenyl)-2-[(2-oxopyrrolidin-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B7591089.png)
![1-[(2-Hydroxycyclopentyl)methyl]-3-[3-[methyl(propan-2-yl)amino]phenyl]urea](/img/structure/B7591102.png)